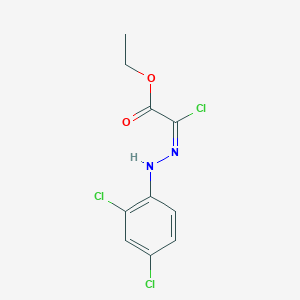

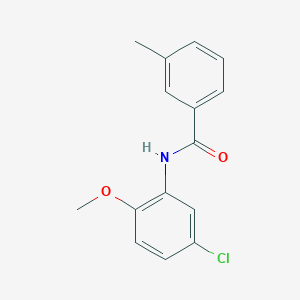

![molecular formula C27H22ClNO6 B270860 2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270860.png)

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MK-2866 or Ostarine. It is a selective androgen receptor modulator (SARM) that binds to androgen receptors in the body.

Mecanismo De Acción

MK-2866 binds to androgen receptors in the body, which leads to an increase in protein synthesis and muscle mass. It is selective in its binding, meaning that it primarily targets muscle and bone tissue, while avoiding other tissues such as the prostate gland. This selectivity reduces the risk of side effects commonly associated with anabolic steroids.

Biochemical and Physiological Effects

MK-2866 has been shown to increase muscle mass and bone density in animals. It has also been shown to increase strength and endurance. In addition, it has been shown to reduce body fat and improve insulin sensitivity. These effects make it a potential candidate for the treatment of muscle wasting and osteoporosis in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MK-2866 in lab experiments is its selectivity in binding to androgen receptors. This reduces the risk of side effects and makes it a safer alternative to anabolic steroids. However, one limitation is that it is still a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Direcciones Futuras

There are several future directions for research on MK-2866. One area of research is its potential use in the treatment of muscle wasting and osteoporosis in humans. Another area of research is its potential use in the treatment of breast cancer and other hormone-related cancers. In addition, more research is needed to fully understand its effects on muscle mass, bone density, and insulin sensitivity. Finally, more research is needed to fully understand its safety profile and potential side effects.

Métodos De Síntesis

The synthesis of MK-2866 involves several steps. The first step is the preparation of 4-[(4-methylbenzoyl)oxy]benzoic acid. This is achieved by reacting 4-methylbenzoic acid with thionyl chloride and then treating the resulting acid chloride with 4-hydroxybenzoic acid. The next step involves the preparation of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This is achieved by reacting 3-chlorobenzaldehyde with ethyl acetoacetate and then treating the resulting product with hydroxylamine hydrochloride. Finally, the two intermediates are coupled via a peptide bond to form MK-2866.

Aplicaciones Científicas De Investigación

MK-2866 has potential applications in scientific research. It has been studied for its ability to increase muscle mass and bone density in animals. It has also been studied for its potential use in the treatment of muscle wasting and osteoporosis in humans. In addition, MK-2866 has been studied for its potential use in the treatment of breast cancer and other hormone-related cancers.

Propiedades

Nombre del producto |

2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |

|---|---|

Fórmula molecular |

C27H22ClNO6 |

Peso molecular |

491.9 g/mol |

Nombre IUPAC |

[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C27H22ClNO6/c1-17-5-7-19(8-6-17)27(33)35-23-11-9-18(10-12-23)24(30)16-34-26(32)20-13-25(31)29(15-20)22-4-2-3-21(28)14-22/h2-12,14,20H,13,15-16H2,1H3 |

Clave InChI |

CXWGHALAJYATAA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)

![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)

![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)

![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)

![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)

![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)

![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)